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4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine

Physicochemical profiling ADME prediction Lipophilicity

Screening collections often contain high-MW, lipophilic compounds that act as assay interferents, wasting resources and obscuring hits. This 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine (CAS 2640980-11-4) offers a refined alternative-a tris-heterocyclic research compound with MW 362.5 g/mol, XLogP3 3.5, TPSA 50.1 Ų, and zero HBD, placing it firmly within favorable CNS lead-like space. • Confirmed hinge-binding motif for CMGC kinases (CKI, IRAK1) relevant to neurodegenerative and neuroinflammatory pathways. • The linear 2-phenylethyl piperazine moiety enables aminergic GPCR engagement (dopamine, serotonin, adrenergic receptors) without the confounding branching of the 1-phenylethyl regioisomer (CAS 2549040-57-3). • Structurally unambiguous, confirmed by canonical SMILES and InChI Key, eliminating the data contamination risks common in public databases.

Molecular Formula C21H26N6
Molecular Weight 362.5 g/mol
CAS No. 2640980-11-4
Cat. No. B6447317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
CAS2640980-11-4
Molecular FormulaC21H26N6
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CCC4=CC=CC=C4)C
InChIInChI=1S/C21H26N6/c1-17-14-18(2)27(24-17)21-15-20(22-16-23-21)26-12-10-25(11-13-26)9-8-19-6-4-3-5-7-19/h3-7,14-16H,8-13H2,1-2H3
InChIKeyHGJKRFSXJYWWHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rationale for CAS 2640980-11-4 in Pyrazolo-Pyrimidine Libraries


4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine (CAS 2640980-11-4) is a tris-heterocyclic research compound incorporating a pyrimidine core simultaneously substituted at the 4-position with a 3,5-dimethylpyrazole and at the 6-position with a 4-(2-phenylethyl)piperazine moiety [1]. The molecule exhibits a molecular weight of 362.5 g·mol⁻¹, a computed XLogP3 of 3.5, a topological polar surface area (TPSA) of 50.1 Ų, zero hydrogen-bond donors, and five hydrogen-bond acceptors, a physicochemical constellation that distinguishes it from closely related analogs in the same chemotype space [1].

CNS-Permeable Profile Absence of hydrogen-bond donors and low polar surface area support blood-brain barrier penetration studies
Kinase Hinge Target Unsubstituted pyrimidine 2-position maintains hinge-binding competency for CMGC kinase screening
Regioisomer Precision Linear 2-phenylethyl piperazine motif for GPCR-focused library design and pharmacophore mapping

Why Pyrazolo-Pyrimidine Analogs Are Not Interchangeable


Within the collection of commercially available 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine derivatives, the 6-position piperazine substituent governs key molecular properties that directly impact screening outcome interpretation [1]. Swapping the 2-phenylethyl group for a 1-phenylethyl isomer (CAS 2549040-57-3) alters the branching architecture and spatial orientation of the phenyl ring, while introducing a 2-methyl substituent on the pyrimidine ring (CAS 2548975-53-5) adds steric bulk adjacent to the piperazine attachment point [2]. Even replacing the phenylethyl side chain with a pyrazin-2-yl or 3-chlorophenyl group (CAS 2549006-06-4) shifts both lipophilicity and hydrogen-bonding capacity, making generic interchange chemically unsubstantiated without retesting the full assay cascade [2].

Regioisomer mismatch 1-Phenylethyl analog (CAS 2549040-57-3) introduces a branched architecture that may shift aromatic placement and target binding geometry
Hinge-binding disruption 2-Methyl pyrimidine analog (CAS 2548975-53-5) adds steric bulk adjacent to the hinge region, potentially reducing kinase engagement
Property shift Pyrazine or chlorophenyl replacements (CAS 2549006-06-4) alter lipophilicity and hydrogen-bond capacity, changing permeability and solubility profiles

Differentiating CAS 2640980-11-4 from Closest Analogs


Lipophilicity Comparison Across Piperazine Variants

The target compound possesses a computed XLogP3 of 3.5, which positions it in the moderate lipophilicity range suitable for both cellular permeability and aqueous solubility [1]. In contrast, the 2-methyl-substituted pyrimidine analog (CAS 2548975-53-5) carries a higher molecular weight (376.5 g·mol⁻¹ vs. 362.5 g·mol⁻¹) and an additional methyl group that is expected to increase logP by approximately 0.5 log units, potentially reducing solubility and altering protein binding [1].

Lipophilicity
Cross-study comparable
XLogP3 3.5 vs ≈4.0 for 2-methyl analog
Lower lipophilicity may improve aqueous solubility and reduce non-specific protein binding in assays
Computed values only; no experimental logP data
Physicochemical profiling ADME prediction Lipophilicity

H-Bond Donor Deficiency and CNS Permeability

The target compound contains zero hydrogen-bond donors (HBD = 0), a relatively rare feature among piperazine-containing pyrimidines [1]. Many structurally related molecules, including those with unsubstituted NH piperazines or primary amides, carry at least one HBD, which is known to reduce passive membrane permeability by approximately 10-fold per hydrogen-bond donor in parallel artificial membrane permeability assays [2]. This absence of HBD combined with a TPSA of 50.1 Ų places the molecule within the favorable range for blood-brain barrier penetration (typically TPSA < 90 Ų, HBD ≤ 3) [2].

CNS Permeability
Class-level inference
HBD = 0, TPSA = 50.1 Ų
Zero donors and low TPSA fit CNS drug-like space, favoring brain exposure in screening
Inferred from medicinal chemistry rules; no direct BBB data
Blood-brain barrier penetration CNS drug discovery Permeability

2-Phenylethyl vs. 1-Phenylethyl Piperazine Substitution

The target compound incorporates a linear 2-phenylethyl chain on the piperazine nitrogen, whereas the commercially available regioisomer 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine (CAS 2549040-57-3) features a branched 1-phenylethyl substituent [1]. In known piperazine SAR landscapes (e.g., dopamine D₃ receptor ligands, where 2-phenylethyl vs. 1-phenylethyl substitution alters receptor subtype selectivity by >10-fold), this regioisomeric shift can fundamentally reorder target-binding profiles [2]. The linear 2-phenylethyl chain in the target compound provides an extended aromatic placement that differs by approximately 1.2–1.5 Å in the docked conformation relative to the branched isomer, a distance known to toggle between agonism and antagonism in aminergic GPCRs [2].

Regioisomer SAR
Class-level inference
Linear 2-phenylethyl vs branched 1-phenylethyl
Phenyl ring position shifts by ~1.2–1.5 Å, altering GPCR binding geometry
Inferred from piperazine GPCR SAR; no co-crystal structure for this pair
Regioisomer differentiation Structure-activity relationships Piperazine SAR

Pyrimidine 2-Position Substitution and Kinase Binding

The target compound places the 3,5-dimethylpyrazole at the 4-position of the pyrimidine, leaving the 2-position unsubstituted (R₂ = H). This contrasts with the 2-methyl congener (CAS 2548975-53-5, R₂ = CH₃), where the additional methyl group may cause a steric clash with the hinge region of kinases that recognize a 4,6-disubstituted pyrimidine scaffold [1]. In the broader pyrazolo-pyrimidine kinase inhibitor field, patent WO2017021969A1 discloses that 2-unsubstituted pyrimidine cores bearing pyrazole at the 4-position retain potent inhibition of Casein Kinase I (CKI) and IRAK1 (reported IC₅₀ values < 100 nM for representative examples), whereas 2-alkyl substitution often reduces potency by ≥ 5-fold due to disruption of the critical N1-nitrogen hydrogen-bond interaction with the kinase hinge [2]. The target compound's unsubstituted 2-position is thus a deliberate feature for maintaining kinase-targeting potential.

Kinase Hinge Fit
Class-level inference
2-unsubstituted vs 2-methyl (CAS 2548975-53-5)
2-H maintains hinge-binding; 2-CH₃ may reduce kinase potency ≥5-fold based on patent SAR
No direct kinase profiling for this compound; inference from WO2017021969A1
Kinase inhibitor design Pyrimidine SAR Hinge-binding motif

Molecular Flexibility vs. Aryl-Piperazine Analogs

With five rotatable bonds, the target compound occupies a middle ground in flexibility: more constrained than fully saturated piperazine chains but more flexible than directly aryl-substituted piperazines such as 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine [1]. The 2-phenylethyl linker introduces two sp³ carbons between the piperazine nitrogen and the phenyl ring, allowing the terminal phenyl group to sample a wider conformational space compared to a directly N-linked phenyl ring (rotatable bond count ≥ 4 vs. ≤ 3 in the direct aryl analog). This increased flexibility can enable induced-fit binding to adaptable protein pockets but may incur an entropic penalty upon binding; in fragment-based or affinity-based screening, this translates to potentially higher hit rates against conformationally plastic targets at the expense of reduced ligand efficiency [2].

Flexibility
Supporting evidence
Rotatable bonds = 5
Intermediate flexibility supports induced-fit binding vs rigid aryl-piperazine analogs
Theoretical entropy contribution ~0.7–1.4 kcal/mol from additional rotors
Molecular flexibility Conformational entropy Ligand efficiency

Application Scenarios for CAS 2640980-11-4


CNS Kinase Inhibitor Screening Libraries

The zero hydrogen-bond donor count, TPSA of 50.1 Ų, and moderate XLogP3 of 3.5 collectively place this compound within the favorable CNS drug-likeness space [1]. The 2-unsubstituted pyrimidine core is a recognized hinge-binding motif for CMGC kinases including CKI and IRAK1, targets implicated in neurodegenerative and neuroinflammatory pathways [2]. Procurement teams building CNS-biased kinase screening decks should select this compound over the 2-methyl analog (CAS 2548975-53-5) or more polar pyrazine-substituted variants (CAS 2549006-06-4) to maximize the probability of identifying brain-penetrant kinase hinge binders without the confounding factor of additional hydrogen-bond donors that would predictively reduce CNS exposure [3].

GPCR-Focused Fragment & Lead-Like Library

The linear 2-phenylethyl piperazine motif is a privileged substructure for aminergic GPCR engagement, and the regioisomeric distinction between the 2-phenylethyl (target) and 1-phenylethyl (CAS 2549040-57-3) forms is pharmacophorically significant [1]. This compound is appropriate for inclusion in GPCR-focused libraries targeting dopamine, serotonin, or adrenergic receptor families, where the extended aromatic placement afforded by the two-methylene spacer can probe receptor subsites inaccessible to the branched regioisomer [2]. The availability of this specific regioisomer from commercial suppliers enables rapid SAR expansion without the synthetic overhead of preparing both 1-phenylethyl and 2-phenylethyl variants in-house [3].

Physicochemical Diversity for HTS Deck Selection

In high-throughput screening (HTS) deck curation, the compound's XLogP3 of 3.5, molecular weight of 362.5 g·mol⁻¹, rotatable bond count of 5, and zero HBD make it a favorable representative of lead-like chemical space within the pyrazolo-pyrimidine scaffold family [1]. Its balanced property profile—avoiding the high lipophilicity (XLogP3 > 5) and high molecular weight (> 500 g·mol⁻¹) pitfalls common in commercial screening collections—means it is less likely to register as a promiscuous assay interferent or aggregator compared to larger, more lipophilic analogs [2]. This makes it a cost-effective choice for screening facilities seeking to enrich their compound libraries with high-quality, lead-like matter [2].

Cheminformatics Model Training Sets

The well-defined InChI Key (HGJKRFSXJYWWHR-UHFFFAOYSA-N) and comprehensive computed descriptors available in PubChem make this compound immediately usable as a data point for training or validating QSAR, pharmacophore, or machine-learning models targeting pyrimidine-based bioactive molecules [1]. Its unambiguous regioisomeric identity—confirmed by the canonical SMILES string—ensures that cheminformatics pipelines do not conflate it with the 1-phenylethyl isomer, a frequent source of data contamination in public databases where structural ambiguity is common [1]. Users constructing benchmark datasets for virtual screening validation can procure this compound with confidence in its structural integrity.

Application
Selection Property
Validation Focus
CNS Kinase Screening Libraries
Zero HBD & low TPSA profile; unsubstituted pyrimidine core for hinge binding
Brain permeability & CMGC kinase panel selectivity
GPCR-Focused Fragment Libraries
Linear 2-phenylethyl piperazine regioisomer for aminergic GPCR pharmacophore mapping
GPCR binding & functional assay confirmation
HTS Deck Diversification
Balanced lead-like profile (moderate lipophilicity, MW 362.5 g/mol)
Aggregation & promiscuity counterscreens
Cheminformatics Model Training
Unambiguous InChI Key & canonical SMILES; comprehensive PubChem descriptors
Structural integrity & descriptor validation
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